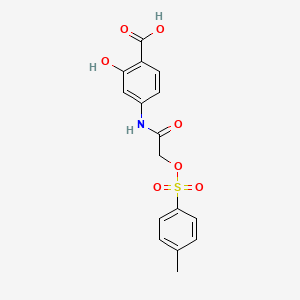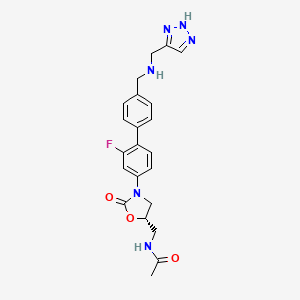
Radezolid
Overview
Description
Radezolid is a novel oxazolidinone antibiotic developed by Melinta Therapeutics, Inc. It is designed to treat bacterial infections, particularly those caused by drug-resistant bacteria. This compound is part of the biaryl oxazolidinone family and has shown effectiveness against resistant strains of bacteria, including those resistant to linezolid .
Mechanism of Action
Target of Action
Radezolid, a novel oxazolidinone antibiotic, primarily targets the Ribosome-binding protein 1 and the 50S ribosomal protein L1 . These proteins play a crucial role in bacterial protein synthesis. By inhibiting these targets, this compound disrupts the protein synthesis process, leading to bacterial growth inhibition .
Mode of Action
This compound acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. As a result, this compound disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
It is known that this compound interferes with the protein synthesis pathway in bacteria by binding to the 23s rrna of the 50s ribosomal subunit . This action disrupts the formation of the 70S initiation complex, a critical component in the translation process of protein synthesis .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It accumulates about 11-fold in phagocytic cells , with approximately 60% of the drug localized in the cytosol and about 40% in the lysosomes of the cells . The accumulation is rapid and reversible, with half-lives of approximately 6 minutes for uptake and 9 minutes for efflux . These properties suggest that this compound may have a broad distribution in the body, potentially reaching high concentrations at sites of infection .
Result of Action
This compound’s action results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . It has been shown to have a strong inhibitory effect on the planktonic growth and biofilm formation of Staphylococcus aureus clinical isolates . Moreover, this compound has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its accumulation in phagocytic cells is pH-dependent, with accumulation reduced to 20-30% of control values for cells in medium at a pH of less than 6 . Furthermore, the anti-biofilm activity of this compound against Staphylococcus aureus was demonstrated to be more robust with subinhibitory concentrations in a low serum content medium . These findings suggest that the physiological environment can significantly impact the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Radezolid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the ribosomal RNA and ribosomal proteins, thereby preventing the formation of functional ribosomes . This interaction inhibits the translation process, leading to the cessation of bacterial growth. This compound has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It accumulates in phagocytic cells, such as macrophages, where it is distributed between the cytosol and lysosomes . This accumulation enhances its efficacy against intracellular pathogens. This compound has been shown to be effective against bacteria infecting human THP-1 macrophages, keratinocytes, endothelial cells, bronchial epithelial cells, osteoblasts, and rat embryo fibroblasts . It influences cell function by inhibiting bacterial protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit, where it interacts with ribosomal RNA and proteins . This binding prevents the proper assembly of the ribosome, thereby inhibiting the translation process. This compound has a higher binding affinity to the ribosome compared to other oxazolidinones, which contributes to its enhanced activity . Additionally, this compound has been shown to cause translational inaccuracies, further inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . The stability and degradation of this compound have been studied, and it has been found to maintain its antimicrobial activity over extended periods. Long-term effects on cellular function have been observed, with this compound showing sustained efficacy against intracellular pathogens .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits excellent antimicrobial activity against Enterococcus faecium, with minimal cross-resistance with linezolid . The minimum inhibitory concentrations (MICs) of this compound against Enterococcus faecium were found to be significantly lower than those of linezolid, indicating its higher potency . At high doses, this compound has been associated with toxic effects, including methemoglobinemia .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with ribosomal RNA and proteins . It has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus . These interactions inhibit bacterial protein synthesis and disrupt metabolic processes within the bacterial cell. This compound’s ability to bind to ribosomes and cause translational inaccuracies further affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It accumulates extensively within human macrophages and polymorphonuclear leukocytes (PMNs), where it shows activity against intracellular pathogens . This compound’s distribution within cells is characterized by its localization in the cytosol and lysosomes, with no specific association with mitochondria . This distribution pattern enhances its efficacy against intracellular bacteria.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . This dual subcellular distribution allows this compound to effectively target intracellular pathogens residing in different compartments within the cell. The absence of specific association with mitochondria suggests that this compound’s activity is primarily focused on the cytosol and lysosomes .
Preparation Methods
Radezolid is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the following steps :
- Formation of the oxazolidinone ring.
- Introduction of the biaryl system.
- Incorporation of the triazole ring.
- Final coupling and purification steps.
The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and purity of the final product. Industrial production methods focus on optimizing these steps for large-scale manufacturing while maintaining high yield and purity .
Chemical Reactions Analysis
Radezolid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the biaryl and triazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antibacterial properties and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a treatment for bacterial infections, including skin and soft tissue infections, and community-acquired pneumonia.
Industry: Potential use in developing new antibiotics and studying drug resistance mechanisms
Comparison with Similar Compounds
Radezolid is compared with other oxazolidinone antibiotics such as linezolid, tedizolid, and contezolid. The key differences include:
Potency: this compound has shown higher potency against resistant strains compared to linezolid.
Spectrum of Activity: this compound has a broader spectrum of activity, including effectiveness against Gram-negative bacteria.
Resistance Mechanisms: This compound is less susceptible to common resistance mechanisms that affect other oxazolidinones
Similar compounds include:
- Linezolid
- Tedizolid
- Contezolid
- Posizolid
- Delpazolid
This compound’s unique structure and enhanced activity make it a promising candidate for treating resistant bacterial infections .
Properties
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNOGHPGJANSW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007238 | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869884-78-6 | |
| Record name | Radezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radezolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Radezolid?
A1: this compound is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]
Q2: How does this compound's binding to the ribosome differ from that of Linezolid?
A2: While both this compound and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both this compound and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []
Q3: How does the structure of this compound contribute to its antibacterial activity?
A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of this compound and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases this compound's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []
Q4: What is the current understanding of the pharmacokinetic properties of this compound?
A5: this compound exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]
Q5: What are the potential applications of this compound in the clinical setting?
A6: this compound has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


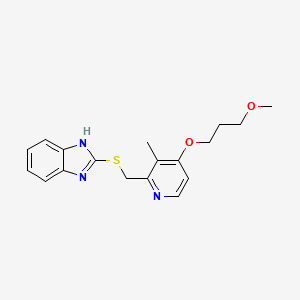
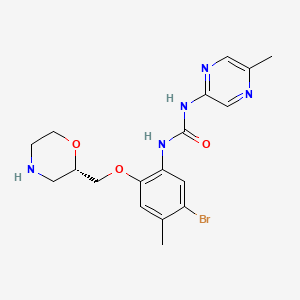

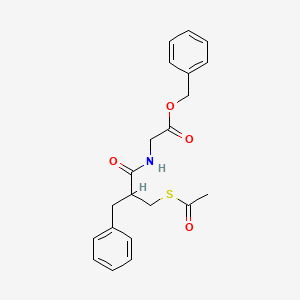
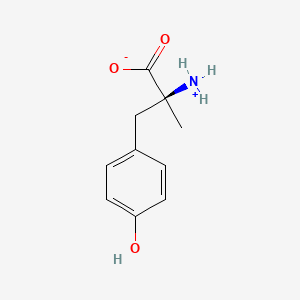
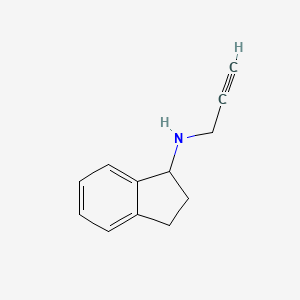
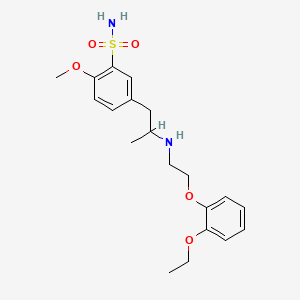
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
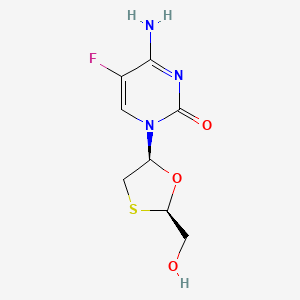
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
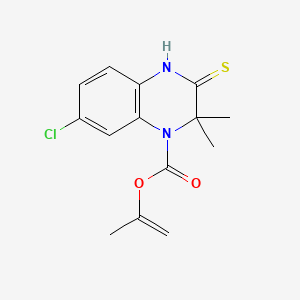
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
